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Compound of Interest

Compound Name:

N-(4-

fluorophenyl)cyclohexanecarboxa

mide

Cat. No.: B312733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic amide derivative with potential

applications in medicinal chemistry and materials science. This technical guide provides a

comprehensive overview of its physicochemical properties, synthesis, and analytical

characterization. While direct experimental data on its biological activity remains limited in

publicly accessible literature, the structural motifs present in the molecule, namely the

fluorophenyl group and the carboxamide linkage, are common in a variety of biologically active

compounds. This document aims to consolidate the available information and provide a

foundation for future research and development involving this compound.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for

its application in research and drug development. The following tables summarize the key

identifiers and calculated properties of N-(4-fluorophenyl)cyclohexanecarboxamide.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name N-(4-fluorophenyl)cyclohexanecarboxamide

Molecular Formula C₁₃H₁₆FNO

Molecular Weight 221.27 g/mol [1]

CAS Number Not widely available

InChI Key RQMDSCPCNJHYJL-UHFFFAOYSA-N[1]

SMILES O=C(NC1=CC=C(F)C=C1)C2CCCCC2

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Notes

Melting Point 33 - 38 °C

This is the experimental

melting point range for the

closely related compound 1-(4-

Fluorophenyl)cyclohexanecarb

onitrile and may serve as an

estimate.[2]

Boiling Point No data available

Solubility No experimental data available

The presence of the

fluorophenyl group may

decrease water solubility, while

the amide group can

participate in hydrogen

bonding. Solubility in organic

solvents is expected to be

higher.

pKa No experimental data available
The amide proton is weakly

acidic.

logP No experimental data available

The calculated XLogP3 for the

similar compound N-(4-amino-

3-

fluorophenyl)cyclohexanecarb

oxamide is 2.9, suggesting

moderate lipophilicity.[3]

Synthesis Protocols
Two primary methods for the synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide have

been described in the literature.

Acid Chloride-Mediated Coupling
This is a classic and scalable method for amide bond formation.
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Experimental Protocol:

Formation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with an

excess of thionyl chloride (SOCl₂). The mixture is heated under reflux to drive the reaction to

completion. Excess thionyl chloride is then removed by distillation.

Amide Formation: The resulting cyclohexanecarbonyl chloride is dissolved in an anhydrous

aprotic solvent such as dichloromethane (DCM). The solution is cooled in an ice bath.

A solution of 4-fluoroaniline in the same solvent is added dropwise, followed by the addition

of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

The reaction mixture is stirred at room temperature for several hours to ensure complete

conversion.

Work-up and Purification: The reaction is quenched with water. The organic layer is

separated, washed with dilute acid (e.g., 1M HCl) to remove excess amine, and then with

brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄),

filtered, and the solvent is removed under reduced pressure. The crude product is then

purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or

hexanes/ethyl acetate).

Diagram 1: Workflow for Acid Chloride-Mediated Synthesis
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Step 1: Acid Chloride Formation

Step 2: Amide Coupling

Step 3: Purification
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Caption: A simplified workflow for the synthesis of N-(4-
fluorophenyl)cyclohexanecarboxamide via an acid chloride intermediate.
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Ionic Liquid-Catalyzed Amidation
This method offers a more environmentally friendly, solvent-free approach to amide synthesis.

Experimental Protocol:

Reaction Setup: Cyclohexanecarboxylic acid and 4-fluoroaniline are combined in a reaction

vessel. A catalytic amount of a suitable ionic liquid (e.g., a basic ionic liquid) is added.

Reaction: The mixture is stirred at a moderately elevated temperature until the reaction is

complete, as monitored by thin-layer chromatography (TLC) or other analytical methods.

Work-up and Purification: The reaction mixture is diluted with water and extracted with an

organic solvent such as ethyl acetate. The combined organic extracts are washed with brine,

dried over an anhydrous drying agent, and the solvent is evaporated. The crude product is

then purified by column chromatography on silica gel.

Diagram 2: Workflow for Ionic Liquid-Catalyzed Synthesis
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Click to download full resolution via product page

Caption: A general workflow for the solvent-free synthesis of N-(4-
fluorophenyl)cyclohexanecarboxamide using an ionic liquid catalyst.

Analytical Characterization
The identity and purity of N-(4-fluorophenyl)cyclohexanecarboxamide are confirmed using

various spectroscopic techniques. While a comprehensive set of experimental spectra is not

readily available in the public domain, the expected spectral characteristics are outlined below.

The NIST database indicates the availability of mass spectrometry and gas chromatography

data for this compound.[4]

Table 3: Spectroscopic Data
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Technique Expected Data

¹H NMR

Signals corresponding to the protons of the

cyclohexyl ring (typically in the range of 1.0-2.5

ppm), a broad singlet for the amide N-H proton,

and signals for the aromatic protons of the 4-

fluorophenyl group (typically in the range of 7.0-

7.6 ppm).

¹³C NMR

Resonances for the carbons of the cyclohexyl

ring, the amide carbonyl carbon (around 170-

180 ppm), and the carbons of the 4-fluorophenyl

ring, with the carbon attached to the fluorine

atom showing a characteristic large coupling

constant.

FTIR

Characteristic absorption bands for the N-H

stretching of the amide (around 3300 cm⁻¹),

C=O stretching of the amide (around 1650

cm⁻¹), and C-F stretching of the fluorophenyl

group.

Mass Spec.

The molecular ion peak (M⁺) is expected at m/z

= 221. Fragmentation patterns would likely

involve cleavage of the amide bond and

fragmentation of the cyclohexyl ring.

Diagram 3: Logical Relationship for Spectroscopic Characterization
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Spectroscopic Methods
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Caption: The relationship between spectroscopic techniques and the structural information they

provide for the characterization of the molecule.

Potential Biological Activity and Signaling Pathways
While no specific biological activity or mechanism of action for N-(4-
fluorophenyl)cyclohexanecarboxamide has been reported in the reviewed literature, its

structural components are present in many pharmacologically active molecules.

Fluorophenyl Group: The presence of a fluorine atom on a phenyl ring is a common feature

in many drugs. Fluorine substitution can enhance metabolic stability, improve binding affinity

to target proteins, and modulate the electronic properties of the molecule.[1]

Carboxamide Linkage: The amide bond is a fundamental component of peptides and

proteins and is present in a vast number of drugs across various therapeutic areas. It can act

as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Compounds containing similar fluorophenyl and carboxamide or dicarboxamide moieties have

been investigated for their potential as kinase inhibitors and anti-cancer agents. For example,

certain cyclopropane-1,1-dicarboxamide derivatives have been patented for their anti-cancer

and anti-proliferative activities, targeting kinases involved in cell signaling pathways. These

pathways are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

Diagram 4: Potential Signaling Pathway Involvement (Hypothetical)
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Hypothetical Mechanism of Action
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Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of N-(4-
fluorophenyl)cyclohexanecarboxamide on a protein kinase.

It is important to emphasize that this is a generalized and hypothetical pathway. Rigorous

experimental studies, including in vitro kinase assays and cell-based proliferation assays,

would be necessary to determine if N-(4-fluorophenyl)cyclohexanecarboxamide exhibits any

such activity and to elucidate its specific molecular targets and mechanism of action.

Conclusion
N-(4-fluorophenyl)cyclohexanecarboxamide is a readily synthesizable compound with

physicochemical properties that make it an interesting candidate for further investigation in

medicinal chemistry. This guide has summarized the currently available information on its

synthesis and characterization. The key missing pieces of information, which represent

opportunities for future research, are the experimental determination of its physicochemical

properties and a thorough evaluation of its biological activity. The structural similarities to

known kinase inhibitors suggest that this could be a fruitful area of investigation for drug

discovery and development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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